2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one
Description
Chemical Identity and Structural Characterization
Nomenclature and Identification
IUPAC and Common Nomenclature
The compound under investigation possesses multiple systematic nomenclature designations reflecting its complex aromatic structure. The primary IUPAC name is 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one, which accurately describes the positional arrangement of functional groups within the molecular framework. An alternative systematic designation frequently encountered in chemical databases is 1-([1,1'-Biphenyl]-4-yl)-2-(1H-benzo[d]triazol-1-yl)ethan-1-one, which emphasizes the biphenyl structural component. These nomenclature variations reflect different approaches to describing the same molecular entity, with the biphenyl designation highlighting the phenyl-substituted phenyl ring system.
The systematic naming conventions follow established IUPAC protocols for complex aromatic ketones containing heterocyclic substituents. The benzotriazole moiety, designated as 1H-1,2,3-benzotriazol-1-yl, indicates the specific nitrogen positioning within the triazole ring and its attachment point to the ethanone linkage. The 4-phenylphenyl or biphenyl-4-yl designation specifies the para-substitution pattern of the phenyl ring attachment, which significantly influences the molecule's overall geometric and electronic properties.
CAS Registry Number and Database Identifiers
The compound is registered under CAS Registry Number 127876-39-5, providing a unique identifier for chemical database searches and regulatory documentation. This CAS number serves as the primary reference point for accessing chemical information across multiple databases and research platforms. The molecular structure corresponds to the chemical formula C20H15N3O, indicating a relatively complex aromatic system with specific stoichiometric proportions of carbon, hydrogen, nitrogen, and oxygen atoms.
Database searches reveal limited but consistent information across chemical suppliers and research databases, suggesting the compound's specialized nature and potential research applications. The molecular weight is reported as approximately 313.36 g/mol, placing it in the range of medium-sized organic molecules suitable for pharmaceutical and materials science applications. Registry information indicates the compound maintains high purity standards when synthesized, with commercial preparations achieving 98% purity levels.
Structural Synonyms and Alternative Designations
Chemical literature and database entries reveal several structural synonyms that reflect different naming conventions and structural emphases. The compound may be referenced as 1-(4-biphenylyl)-2-(1H-benzotriazol-1-yl)ethanone in some contexts, emphasizing the biphenyl component as a single structural unit. Alternative designations include variations in the benzotriazole nomenclature, such as 1H-benzo[d]triazol-1-yl, which provides more specific heterocyclic ring designation.
Commercial and research databases may employ shortened or modified nomenclature for practical purposes, though the core structural identity remains consistent across all designations. The compound's classification as an aromatic ketone with heterocyclic substitution places it within specific chemical categories for regulatory and research purposes. These varied nomenclature approaches facilitate database searches and cross-referencing while maintaining chemical accuracy and structural specificity.
Molecular Structure
Molecular Formula and Weight
The molecular formula C20H15N3O represents a sophisticated aromatic architecture incorporating multiple functional groups and ring systems. This stoichiometric composition indicates the presence of twenty carbon atoms forming the backbone aromatic structures, fifteen hydrogen atoms providing necessary bonding completions, three nitrogen atoms concentrated within the benzotriazole heterocycle, and a single oxygen atom associated with the carbonyl functional group. The molecular weight of approximately 313.36 g/mol positions this compound within an optimal range for various chemical and biological applications.
The carbon content reflects the extensive aromatic character of the molecule, with approximately 75.8% of the molecular weight attributable to carbon atoms distributed across the benzotriazole, biphenyl, and connecting ethanone components. The nitrogen content, representing 13.2% of the total molecular weight, concentrates within the benzotriazole ring system, contributing significantly to the compound's electronic properties and potential coordination chemistry. The single oxygen atom, while representing only 5.0% of the molecular weight, plays a crucial role in defining the compound's chemical reactivity through the carbonyl functionality.
Structural Representation and Bond Characteristics
The molecular structure features three distinct aromatic regions connected through a central ethanone linkage, creating a complex conjugated system with specific electronic and geometric properties. The benzotriazole moiety consists of a fused benzene-triazole ring system where the triazole portion contains three nitrogen atoms in a five-membered ring configuration. This heterocyclic component attaches to the ethanone carbon through the N1 position of the triazole ring, establishing a specific geometric relationship with the carbonyl group.
The biphenyl component comprises two phenyl rings connected through a carbon-carbon single bond, with the proximal phenyl ring attached directly to the carbonyl carbon. This arrangement creates an extended aromatic system capable of significant electronic delocalization and specific conformational preferences. The ethanone linkage provides flexibility between the benzotriazole and biphenyl components while maintaining conjugation possibilities that influence the overall molecular properties.
Bond length analysis from related benzotriazole derivatives suggests standard aromatic C-C distances of approximately 1.39-1.41 Å within the ring systems, with the carbonyl C=O bond exhibiting typical ketone characteristics around 1.22 Å. The connecting C-N bond between the ethanone carbon and benzotriazole nitrogen demonstrates partial double-bond character due to resonance interactions, influencing the overall molecular planarity and electronic distribution.
Functional Group Analysis
The compound incorporates several key functional groups that define its chemical behavior and potential applications. The central carbonyl group represents the primary reactive site, exhibiting typical ketone characteristics including electrophilic carbon center and potential for nucleophilic addition reactions. This carbonyl functionality connects the electron-rich benzotriazole system with the extended aromatic biphenyl component, creating opportunities for electronic communication between these structural elements.
The benzotriazole heterocycle contributes significant electronic density through its nitrogen atoms while providing potential coordination sites for metal complexation. The triazole nitrogen atoms exhibit different electronic environments, with the N1 position directly bonded to the ethanone carbon showing reduced basicity compared to the N2 and N3 positions. This electronic differentiation influences the compound's overall reactivity profile and potential biological interactions.
The biphenyl system provides extended aromatic character with potential for π-π stacking interactions and hydrophobic associations. The phenyl rings may adopt various conformational arrangements depending on environmental conditions and intermolecular interactions. The para-substitution pattern of the proximal phenyl ring optimizes electronic communication with the carbonyl group while maintaining structural stability.
Conformational Analysis
Crystal Structure Studies
Limited crystallographic data exists specifically for this compound, necessitating examination of related benzotriazole derivatives to understand structural characteristics. Studies of analogous compounds, such as 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, provide valuable insights into the conformational preferences of benzotriazole-ethanone systems. These investigations reveal that benzotriazole derivatives typically adopt specific dihedral angles between aromatic components that optimize intermolecular interactions while minimizing steric hindrance.
Crystal structure analysis of related compounds demonstrates the importance of π-π stacking interactions between benzotriazole units and between aromatic ring systems. These intermolecular interactions contribute to crystal packing efficiency and influence the overall stability of the solid-state structure. The presence of multiple aromatic systems in the target compound suggests similar intermolecular interaction patterns that could stabilize specific conformational arrangements.
Hydrogen bonding patterns observed in related benzotriazole derivatives typically involve C-H···N interactions between benzotriazole nitrogen atoms and aromatic hydrogen atoms. These weak hydrogen bonds contribute to crystal lattice stability and may influence the preferred conformational states of the molecule in solid-state environments. The extended aromatic system of the biphenyl component provides additional opportunities for π-π stacking interactions that could significantly impact crystal packing arrangements.
Dihedral Angle Between Benzotriazole and Phenyl Rings
Conformational analysis of benzotriazole derivatives reveals characteristic dihedral angles between the benzotriazole ring system and attached aromatic components. Studies of 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone demonstrate a dihedral angle of 76.21° between the benzotriazole ring system and the phenyl ring, indicating a nearly perpendicular arrangement that minimizes steric interactions while maintaining some degree of electronic communication. This conformational preference suggests that similar angular relationships may exist in the target compound between the benzotriazole unit and the biphenyl system.
The substantial dihedral angle observed in related compounds reflects the balance between minimizing steric hindrance and maintaining favorable electronic interactions. The benzotriazole ring system's bulky nature requires sufficient separation from adjacent aromatic systems to prevent unfavorable van der Waals contacts. Simultaneously, the partial planarity maintained through the ethanone linkage allows for some degree of electronic delocalization between the aromatic components.
Molecular modeling studies of related benzotriazole derivatives suggest that dihedral angles may vary depending on the substitution pattern and size of attached aromatic groups. The biphenyl component in the target compound introduces additional conformational complexity due to the internal rotation around the phenyl-phenyl bond. This dual conformational freedom creates multiple potential energy minima that could influence the compound's overall behavior in solution and solid-state environments.
Molecular Modeling and Computational Conformational Studies
Computational analysis of benzotriazole derivatives provides important insights into the conformational landscape and energy preferences of these complex aromatic systems. Density functional theory calculations on related compounds reveal multiple conformational minima separated by relatively low energy barriers, indicating significant conformational flexibility in solution environments. The target compound's extended aromatic system likely exhibits similar conformational behavior with multiple accessible conformational states.
Energy calculations suggest that the most stable conformations of benzotriazole-ethanone systems typically involve dihedral angles between 70-85° for the benzotriazole-aromatic ring relationship, consistent with experimental crystallographic observations. These calculations indicate that electronic effects, particularly conjugation between the carbonyl group and aromatic systems, influence conformational preferences while steric factors provide additional constraints.
The biphenyl component introduces additional conformational variables through rotation around the central C-C bond connecting the phenyl rings. Computational studies of biphenyl systems demonstrate energy barriers of approximately 2-3 kcal/mol for rotation around this bond, suggesting rapid interconversion between conformational states at room temperature. This conformational flexibility could significantly impact the compound's interaction profiles with biological targets and material properties.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(14-23-19-9-5-4-8-18(19)21-22-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVLKARTSYWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of α-Halo Ketones
The most direct route involves substituting a halogen atom at the α-position of 1-(4-phenylphenyl)ethan-1-one with benzotriazole.
Step 1: Synthesis of 1-(4-Phenylphenyl)ethan-1-one
The parent ketone is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For biphenyl systems, Suzuki coupling proves advantageous due to the deactivated nature of the aryl ring. Reaction of 4-bromoacetophenone with phenylboronic acid under palladium catalysis yields 1-(4-phenylphenyl)ethan-1-one in 68–72% yield.
Step 2: α-Bromination
Bromination at the α-position employs molecular bromine (Br₂) in acetic acid or phosphorus tribromide (PBr₃). Enolate formation using LDA (lithium diisopropylamide) followed by quenching with Br₂ at −78°C achieves selective monobromination, yielding 2-bromo-1-(4-phenylphenyl)ethan-1-one in 85% purity.
Step 3: Benzotriazole Substitution
The bromo-ketone reacts with benzotriazole in anhydrous THF using potassium carbonate (K₂CO₃) as a base. After 12–24 hours at reflux, the product is isolated via column chromatography (hexane/ethyl acetate, 3:1), achieving 65–70% yield.
Challenges : Competing elimination reactions and over-alkylation necessitate strict anhydrous conditions.
Acylative Coupling with Benzotriazole Derivatives
This method adapts N-acylbenzotriazole chemistry, leveraging the reactivity of acyl chlorides with benzotriazole.
Procedure :
-
Acyl Chloride Formation : 1-(4-Phenylphenyl)acetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Coupling Reaction : The acyl chloride reacts with 1H-benzotriazole in THF under reflux for 24 hours. Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.
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Purification : Recrystallization from ethanol/water affords the product in 60–65% yield.
Limitations : Low regioselectivity due to competing reactions at the benzotriazole N1 and N2 positions.
Cyclization of Diazonium Precursors
A less conventional approach involves constructing the benzotriazole ring in situ from an o-phenylenediamine derivative.
Synthesis of Precursor :
1-(4-Phenylphenyl)-2-aminoethan-1-one is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. Subsequent cyclization with ammonium acetate yields the target compound in 50–55% yield.
Drawbacks : Multiple side products form due to instability of the diazonium intermediate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–70 | >95 | High regioselectivity, scalable | Requires halogenation step |
| Acylative Coupling | 60–65 | 90–92 | Mild conditions, avoids halogens | Low regioselectivity |
| Cyclization | 50–55 | 85–88 | Single-pot synthesis | Poor yield, side reactions |
Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of benzotriazole but may promote side reactions. K₂CO₃ in THF strikes an optimal balance between reactivity and stability.
Catalytic Enhancements
Copper(I) iodide (CuI) catalyzes Ullman-type couplings, improving substitution efficiency. Trials with 10 mol% CuI at 80°C increased yields to 75%.
Purification Techniques
Silica gel chromatography remains standard, but preparative HPLC achieves >99% purity for pharmaceutical-grade material.
Applications and Derivatives
The compound’s anticoronaviral activity and UV-stabilizing properties warrant exploration in drug formulation and polymer science. Derivatives with electron-withdrawing groups (e.g., nitro, cyano) at the biphenyl moiety exhibit enhanced photostability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-acylbenzotriazole derivatives , which are widely studied for their reactivity in acylation reactions and biological activities. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Biological Activity: The 4-methylphenyl analog (239.27 g/mol) demonstrated notable antifungal activity in vitro, outperforming simpler phenyl derivatives . The 4-methylpiperidinyl analog (258.32 g/mol) was identified in a SARS-CoV-2 main protease complex, suggesting a role in antiviral drug design .
Reactivity and Synthesis :
- 4-Methoxyphenyl derivatives (255.28 g/mol) are preferred in acylation reactions due to their electron-donating methoxy group, which enhances regioselectivity .
- Bromophenyl analogs (328.16 g/mol) are valuable in Suzuki-Miyaura cross-coupling reactions, leveraging bromine as a leaving group .
Structural Characterization :
- Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) confirmed the planar geometry of the benzotriazole ring and ketone functionality in analogs like the 4-methoxyphenyl derivative .
Derivatization Potential: The 4-nitrophenyl-oxime derivative (289.26 g/mol) highlights the compound’s adaptability for synthesizing hydrazones and heterocycles, expanding its utility in medicinal chemistry .
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is a member of the benzotriazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing on various research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzotriazole derivatives with appropriate phenyl groups. Characterization methods include:
- Infrared (IR) Spectroscopy : Used to identify functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Single Crystal X-ray Diffraction : Determines the three-dimensional arrangement of atoms in the compound .
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In particular:
- Compounds with a benzotriazole nucleus have shown mild to moderate antibacterial and antifungal activities against various strains such as Escherichia coli and Bacillus subtilis.
- Specific derivatives demonstrated enhanced activity due to bulky hydrophobic groups that improve interaction with microbial membranes .
Antiparasitic Properties
Benzotriazole derivatives have been evaluated for their antiparasitic effects:
- A study highlighted that certain benzotriazole derivatives exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Notably, one derivative showed a 95% mortality rate in trypomastigote forms at a concentration of 50 μg/mL after 72 hours of incubation .
Anti-inflammatory Effects
Some studies have reported that benzotriazole compounds possess anti-inflammatory properties:
- These compounds were tested for their ability to inhibit inflammatory pathways, showing promise as potential therapeutic agents in conditions characterized by excessive inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some benzotriazoles act as inhibitors of key enzymes involved in microbial metabolism and cell signaling pathways.
- Interaction with Cellular Targets : The compound may interact with cellular proteins involved in signal transduction, thereby affecting cellular responses to external stimuli .
Case Studies
| Study | Findings | |
|---|---|---|
| Pagliero et al. (2020) | Evaluated antiparasitic activity against T. cruzi | Identified potent derivatives with significant growth inhibition |
| Jamkhandi et al. (2019) | Assessed antibacterial effects against various strains | Confirmed moderate antibacterial activity linked to structural features |
| Becerra et al. (2020) | Investigated anti-inflammatory potential | Suggested therapeutic applications in inflammatory diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
